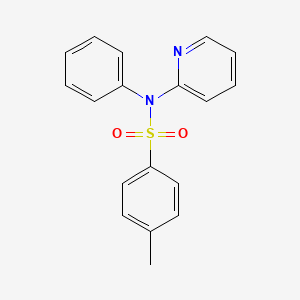
4-methyl-N-phenyl-N-2-pyridinylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-N-phenyl-N-2-pyridinylbenzenesulfonamide, also known as MPB, is a compound that has gained attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of sulfonamide compounds, which are known for their diverse pharmacological activities.
Mechanism of Action
The mechanism of action of 4-methyl-N-phenyl-N-2-pyridinylbenzenesulfonamide is not fully understood. However, it has been suggested that 4-methyl-N-phenyl-N-2-pyridinylbenzenesulfonamide may act by inhibiting the activity of certain enzymes or proteins that are involved in the development of various diseases. For example, 4-methyl-N-phenyl-N-2-pyridinylbenzenesulfonamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response.
Biochemical and Physiological Effects:
4-methyl-N-phenyl-N-2-pyridinylbenzenesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, which are involved in the inflammatory response. 4-methyl-N-phenyl-N-2-pyridinylbenzenesulfonamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 4-methyl-N-phenyl-N-2-pyridinylbenzenesulfonamide has been shown to improve glucose tolerance and insulin sensitivity in diabetic animals.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-methyl-N-phenyl-N-2-pyridinylbenzenesulfonamide in lab experiments is that it is relatively easy to synthesize and purify. 4-methyl-N-phenyl-N-2-pyridinylbenzenesulfonamide has also been shown to have low toxicity in animals. However, one limitation of using 4-methyl-N-phenyl-N-2-pyridinylbenzenesulfonamide in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Future Directions
There are several future directions for research on 4-methyl-N-phenyl-N-2-pyridinylbenzenesulfonamide. One area of research could be to further investigate the mechanism of action of 4-methyl-N-phenyl-N-2-pyridinylbenzenesulfonamide. This could involve identifying the specific enzymes or proteins that 4-methyl-N-phenyl-N-2-pyridinylbenzenesulfonamide interacts with and determining how it affects their activity. Another area of research could be to investigate the potential use of 4-methyl-N-phenyl-N-2-pyridinylbenzenesulfonamide in the treatment of neurodegenerative diseases. Finally, future research could focus on developing more potent analogs of 4-methyl-N-phenyl-N-2-pyridinylbenzenesulfonamide with improved pharmacological properties.
Synthesis Methods
The synthesis of 4-methyl-N-phenyl-N-2-pyridinylbenzenesulfonamide involves the reaction of 2-aminopyridine with 4-chlorobenzenesulfonyl chloride in the presence of a base, followed by the reaction of the resulting intermediate with phenylmagnesium bromide and methyl iodide. The final product is obtained after purification by column chromatography.
Scientific Research Applications
4-methyl-N-phenyl-N-2-pyridinylbenzenesulfonamide has been studied for its potential therapeutic properties in various scientific research studies. It has been shown to possess anti-inflammatory, anticancer, and antidiabetic properties. 4-methyl-N-phenyl-N-2-pyridinylbenzenesulfonamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
4-methyl-N-phenyl-N-pyridin-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c1-15-10-12-17(13-11-15)23(21,22)20(16-7-3-2-4-8-16)18-9-5-6-14-19-18/h2-14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXMDMUUAFWETSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C2=CC=CC=C2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-phenyl-N-2-pyridinylbenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

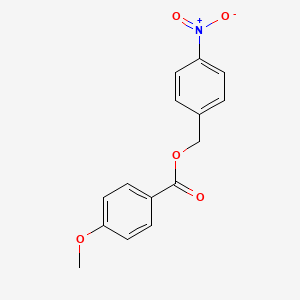
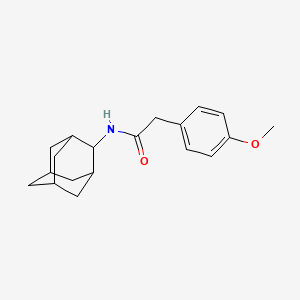
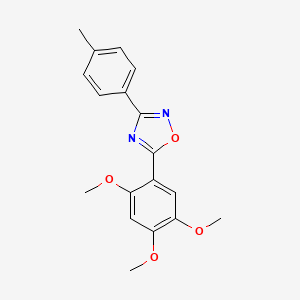

![2-[(1,3-benzodioxol-5-yloxy)methyl]-3-(2,3-dimethylphenyl)quinazolin-4(3H)-one](/img/structure/B5709606.png)
![7-[4-(4,6-dimethyl-2-pyrimidinyl)-1-piperazinyl]-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5709609.png)
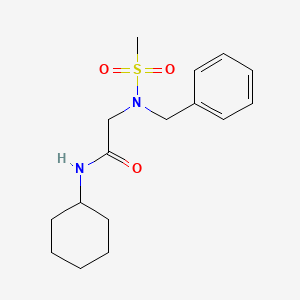
![ethyl 3-amino-6-methoxythieno[2,3-b]quinoline-2-carboxylate](/img/structure/B5709625.png)
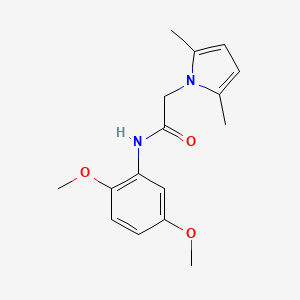
![1-({[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)azepane](/img/structure/B5709632.png)
![6-oxo-6H-benzo[c]chromen-3-yl cyclopropanecarboxylate](/img/structure/B5709645.png)
![N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5709653.png)
![1-[3-(3-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5709662.png)
![N-(4-ethoxyphenyl)tetrazolo[1,5-a]quinoxalin-4-amine](/img/structure/B5709669.png)